Ceralifimod - 891859-12-4

Ceralifimod

Catalog Number: EVT-263609
CAS Number: 891859-12-4
Molecular Formula: C27H33NO4
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceralifimod (ONO-4641), chemically known as 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid [], is a second-generation sphingosine 1-phosphate (S1P) receptor agonist. It exhibits high selectivity for S1P receptors 1 and 5 [, ]. This selectivity is a key factor differentiating it from first-generation S1P modulators like fingolimod and is central to its therapeutic potential in autoimmune diseases [, ].

Fingolimod (FTY720)

Compound Description: Fingolimod is a first-generation sphingosine-1-phosphate (S1P) receptor modulator that binds non-selectively to S1P receptors, including S1P1, S1P3, S1P4, and S1P5 [, , , , ]. It acts as a functional antagonist at S1P1, internalizing the receptor and preventing lymphocyte egress from lymph nodes [, ]. This leads to a reduction in circulating lymphocytes, particularly T cells, which are implicated in autoimmune responses [, ].

Relevance: Fingolimod serves as a crucial comparator to ceralifimod in multiple studies due to its established efficacy in treating relapsing-remitting multiple sclerosis (RRMS) [, ]. While both drugs modulate S1P receptors, ceralifimod exhibits higher selectivity for S1P1 and S1P5, potentially leading to an improved safety and tolerability profile compared to fingolimod [, , ]. Specifically, ceralifimod demonstrates a reduced impact on heart rate and a lower incidence of bradycardia and atrioventricular block compared to fingolimod [].

Siponimod (BAF-312)

Compound Description: Siponimod is a second-generation, orally active, selective S1P1 and S1P5 receptor modulator []. It exhibits a higher selectivity for S1P1 compared to S1P3, potentially resulting in an improved safety profile [].

Relevance: Siponimod, like ceralifimod, represents a more selective approach to S1P modulation compared to first-generation compounds like fingolimod []. The development of both compounds highlights the ongoing research efforts to identify S1P modulators with improved efficacy and safety profiles for treating autoimmune diseases like RRMS [].

Ponesimod

Compound Description: Ponesimod is a selective S1P1 receptor modulator with a short half-life, leading to rapid lymphocyte recovery upon treatment discontinuation [, , ]. It exhibits a 10-fold higher selectivity for S1P1 compared to S1P3 [].

Relevance: Ponesimod shares a similar mechanism of action with ceralifimod, both acting as selective S1P1 receptor modulators [, , ]. The development of ponesimod, alongside ceralifimod, underscores the interest in leveraging S1P1 modulation as a therapeutic strategy for autoimmune diseases.

KRP-203

Compound Description: KRP-203 is a highly selective S1P1 receptor agonist, demonstrating efficacy in reducing disease activity in animal models of multiple sclerosis [].

Relevance: KRP-203, similar to ceralifimod, specifically targets S1P1, suggesting a shared mechanism of action in modulating immune responses []. The investigation of both compounds emphasizes the therapeutic potential of selective S1P1 modulation in treating autoimmune diseases.

RPC-1063

Compound Description: RPC-1063 is a selective S1P1 receptor modulator under investigation for its therapeutic potential in inflammatory bowel disease, particularly ulcerative colitis [].

Relevance: RPC-1063, along with ceralifimod, highlights the broader applicability of S1P1 modulation beyond multiple sclerosis, extending to other autoimmune disorders like ulcerative colitis []. Both compounds underscore the potential of this therapeutic approach in addressing various immune-mediated diseases.

Amiselimod

Compound Description: Amiselimod is an S1P1 receptor modulator included in a review on bioanalytical methods for quantifying S1P modulators in biological matrices [].

Relevance: While the provided abstracts don't detail Amiselimod's specific connection to ceralifimod, its inclusion in the review suggests a shared therapeutic space and analytical challenges due to their shared target (S1P1) []. This emphasizes the importance of developing robust bioanalytical methods for accurately assessing the pharmacokinetic properties of S1P modulators, including ceralifimod.

CS-0777

Compound Description: Similar to amiselimod, CS-0777 is mentioned alongside ceralifimod in a review focusing on bioanalytical methods for quantifying S1P modulators [].

Relevance: While the specific relationship between CS-0777 and ceralifimod is not explicitly stated, their inclusion in the same review implies shared analytical challenges and a common therapeutic focus on S1P modulation []. This highlights the need for accurate and sensitive bioanalytical methods to support the development and clinical application of S1P receptor modulators like ceralifimod.

GSK2018682

Compound Description: GSK2018682 is an S1P1 receptor modulator mentioned alongside ceralifimod in a review discussing bioanalytical methods for quantifying S1P modulators in biological matrices [].

Relevance: Though the specific connection between GSK2018682 and ceralifimod isn't elaborated on, their presence in the same review implies shared analytical considerations and a common focus on S1P modulation as a therapeutic strategy []. This underscores the significance of robust bioanalytical methods for evaluating the pharmacokinetic profiles of S1P receptor modulators, including ceralifimod.

Source and Classification

Ceralifimod, also known by its developmental code ONO-4641, originates from research aimed at developing selective sphingosine 1-phosphate receptor modulators. It falls under the category of immunomodulatory agents and is designed to target specific receptors involved in immune cell migration and activation. This compound is part of a broader class of drugs that manipulate sphingolipid signaling pathways to achieve therapeutic effects in various immune-mediated disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of ceralifimod involves several key steps that focus on creating a compound that can selectively bind to sphingosine 1-phosphate receptors. The synthesis typically starts from basic organic precursors, employing techniques such as:

  • Chemical Reactions: Various organic reactions, including alkylation and cyclization, are utilized to construct the core structure of ceralifimod.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

Ceralifimod has a complex molecular structure characterized by its unique arrangement of atoms that allows it to interact effectively with sphingosine 1-phosphate receptors. The molecular formula is C20H30N2O3C_{20}H_{30}N_2O_3, indicating it consists of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 346.47 g/mol.
  • Structural Features: The structure includes functional groups that enhance its binding affinity for sphingosine 1-phosphate receptors.

The three-dimensional conformation of ceralifimod is crucial for its function, influencing how it interacts with target receptors at the cellular level.

Chemical Reactions Analysis

Reactions and Technical Details

Ceralifimod undergoes several chemical reactions during its metabolic processing within the body. Key reactions include:

  • Phosphorylation: Ceralifimod can be phosphorylated by kinases, which may enhance its activity or alter its binding characteristics.
  • Degradation Pathways: Like other sphingosine 1-phosphate receptor modulators, ceralifimod is subject to enzymatic degradation processes that can affect its efficacy and half-life in biological systems.

Understanding these reactions is essential for optimizing dosing regimens and predicting potential interactions with other compounds.

Mechanism of Action

Process and Data

Ceralifimod exerts its effects primarily through modulation of sphingosine 1-phosphate receptor signaling. The mechanism involves:

  1. Receptor Binding: Ceralifimod binds selectively to sphingosine 1-phosphate receptors on lymphocytes.
  2. Inhibition of Lymphocyte Egress: By activating these receptors, ceralifimod prevents lymphocytes from migrating out of lymph nodes into the bloodstream, effectively reducing their availability at sites of inflammation.
  3. Immune Modulation: This action leads to a decrease in inflammatory responses associated with autoimmune diseases, such as multiple sclerosis.

Research indicates that ceralifimod's modulation of receptor activity can result in significant therapeutic benefits without broadly suppressing immune function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ceralifimod possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which affects its formulation for clinical use.
  • Stability: The compound shows stability under physiological conditions but may require careful handling to maintain its integrity during storage.

These properties are critical when considering drug formulation strategies for effective delivery in clinical settings.

Applications

Scientific Uses

Ceralifimod is primarily investigated for its applications in treating autoimmune conditions:

  • Multiple Sclerosis: Clinical trials have demonstrated its potential to reduce relapse rates and delay disease progression in patients with relapsing forms of multiple sclerosis.
  • Inflammatory Bowel Disease: Research is ongoing to evaluate its efficacy in managing conditions such as Crohn's disease and ulcerative colitis.

Additionally, ceralifimod's ability to modulate immune responses makes it a candidate for further exploration in various other immune-mediated disorders, potentially broadening its therapeutic applications.

Properties

CAS Number

891859-12-4

Product Name

Ceralifimod

IUPAC Name

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30)

InChI Key

QDDQIPUKAXBMBX-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ONO-4641; ONO 4641; ONO4641; Ceralifimod

Canonical SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.